Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate
Description
This compound is a fluorinated benzoate ester featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, along with a hydroxyphenyl ethyl side chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group may contribute to hydrogen bonding or phase II metabolism .
Properties
Molecular Formula |
C22H16ClF4NO3 |
|---|---|
Molecular Weight |
453.8 g/mol |
IUPAC Name |
methyl 4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl]-3-fluorobenzoate |
InChI |
InChI=1S/C22H16ClF4NO3/c1-31-21(30)13-6-7-15(18(24)9-13)16(8-12-4-2-3-5-19(12)29)20-17(23)10-14(11-28-20)22(25,26)27/h2-7,9-11,16,29H,8H2,1H3 |
InChI Key |
YKQUWNJXDKCORO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(CC2=CC=CC=C2O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving chlorination and trifluoromethylation.
Coupling Reactions: The pyridine derivative is then coupled with a hydroxyphenyl ethyl group using a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves the esterification of the resulting compound with 3-fluorobenzoic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amino derivative.
Scientific Research Applications
Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Agrochemicals: The compound is explored for its potential use as a herbicide or pesticide due to its unique chemical properties.
Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups enhance its binding affinity to certain receptors or enzymes, while the hydroxy and fluorobenzoate groups contribute to its overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural motifs with the target molecule, including halogenation, trifluoromethyl substitution, and benzoate/pyridine frameworks:
Functional Group Analysis
- Halogenation (Cl/F): Chlorine and fluorine atoms enhance electronegativity and resistance to oxidative degradation. Fluorine also reduces metabolic clearance, as seen in agrochemicals like metsulfuron-methyl .
- Trifluoromethyl (CF₃): This group increases hydrophobicity and stability, a common feature in pesticides (e.g., triflusulfuron-methyl ).
- Hydroxyphenyl Group: The 2-hydroxyphenyl moiety in the target compound may facilitate interactions with biological targets, such as enzyme active sites or receptor pockets.
Physicochemical and Environmental Considerations
- Melting Points: The analog in has a high melting point (258–260°C), likely due to rigid aromatic stacking. The target compound may exhibit similar thermal stability.
- Environmental Persistence: Trifluoromethyl and halogenated aromatic systems are often environmentally persistent. EPFRs (Environmentally Persistent Free Radicals) in indoor dust and PM, as discussed in , highlight the need to assess the long-term stability of such compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
